Ethyl carfluzepate
Description
Contextualization within Benzodiazepine (B76468) Chemical Space
Ethyl carfluzepate is a derivative of the benzodiazepine class of compounds. wikipedia.org The core chemical structure of benzodiazepines consists of a fused benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org Specifically, this compound belongs to the 1,4-benzodiazepine (B1214927) subgroup, which is characterized by this foundational heterocyclic ring system and is associated with a wide array of biological properties. tsijournals.com Its chemical structure is notably similar to that of ethyl loflazepate, another benzodiazepine derivative. wikipedia.orgmedkoo.com The primary structural distinction is the absence of a methylcarbamoyl group in this compound's analogue. wikipedia.org The sedative and hypnotic properties of this compound are characteristic of this class of compounds. wikipedia.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate | wikipedia.orgnih.gov |
| Molecular Formula | C₂₀H₁₇ClFN₃O₄ | nih.govfda.gov |
| Molar Mass | 417.82 g·mol⁻¹ | wikipedia.orgmedkoo.com |
| CAS Number | 65400-85-3 | nih.gov |
| InChI Key | PUJLIQLPZOZCOP-UHFFFAOYSA-N | medkoo.comfda.gov |
Historical Development and Significance of Related 1,4-Benzodiazepine Scaffolds
The history of benzodiazepines began in 1955 with the accidental discovery of chlordiazepoxide (marketed as Librium) by chemist Leo Sternbach at Hoffmann-La Roche. wikipedia.orgnih.gov This was followed by the introduction of diazepam (Valium) in 1963. nih.gov These initial compounds were seen as significant advancements over older sedatives like barbiturates due to a perceived better safety profile. nih.govpsychopharmacologyinstitute.com
The 1,4-benzodiazepine scaffold quickly became recognized in medicinal chemistry as a "privileged structure". nih.gov This term is used for molecular frameworks that are capable of binding to multiple biological targets, leading to the development of numerous derivatives with a wide pharmacological spectrum. nih.govresearchgate.net The versatility of the 1,4-benzodiazepine core, with its semi-rigid diazepine ring allowing for spatial placement of various substituents, has made it a subject of continuous research and a cornerstone in the synthesis of new therapeutic agents. tsijournals.comnih.gov The development of new synthetic methods, such as multicomponent reactions, has further accelerated the ability to create diverse libraries of these compounds for research. nih.govresearchgate.net
Rationale for Focused Academic Inquiry on this compound
Academic inquiry into specific compounds like this compound is driven by the broader significance of the 1,4-benzodiazepine class in medicinal chemistry. tandfonline.com The exploration of derivatives is a fundamental aspect of drug discovery, aiming to understand structure-activity relationships. Research into this compound and its analogues seeks to explore how modifications to the benzodiazepine scaffold influence its chemical and physical properties.
Scope and Objectives of the Research Outline
The scope of this article is to provide a strictly chemical and historical overview of this compound. The objective is to contextualize the compound within the chemical space of benzodiazepines, trace the historical importance of its core 1,4-benzodiazepine scaffold, and outline the scientific rationale for its academic investigation. This review focuses exclusively on the chemical identity, synthesis context, and research significance, without discussing pharmacological applications, dosage, or safety profiles, thereby maintaining a purely academic and chemical focus.
Structure
3D Structure
Properties
CAS No. |
65400-85-3 |
|---|---|
Molecular Formula |
C20H17ClFN3O4 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C20H17ClFN3O4/c1-3-29-19(27)17-18(26)25(20(28)23-2)15-9-8-11(21)10-13(15)16(24-17)12-6-4-5-7-14(12)22/h4-10,17H,3H2,1-2H3,(H,23,28) |
InChI Key |
PUJLIQLPZOZCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)C(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl Carfluzepate
Retrosynthetic Analysis of the Ethyl Carfluzepate Core
A retrosynthetic analysis of this compound, ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate, breaks the molecule down into simpler, commercially available precursors. The analysis involves three primary disconnections:
N1-Carbamoyl Group: The N-methylcarbamoyl group at the N-1 position is the most evident functional group for disconnection. This suggests a late-stage carbamoylation reaction, likely involving an intermediate analogous to ethyl loflazepate and a carbamoylating agent like methyl isocyanate.
Diazepine (B8756704) Ring Formation: The seven-membered diazepine ring is the core of the molecule. This ring is typically formed via an intramolecular cyclization. Retrosynthetically, this involves cleaving the C5-N4 imine bond and the N1-C2 amide bond. This disconnection leads to a linear precursor derived from a substituted 2-aminobenzophenone (B122507) and an amino acid derivative.
Amide Bond Construction: The bond between the benzophenone (B1666685) moiety and the C3-carboxylate portion of the molecule can be disconnected. This points to a key starting material, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), and a glycine-equivalent synthon, such as an ethyl aminomalonate derivative.
This analysis logically leads to three primary building blocks: 2-amino-5-chloro-2'-fluorobenzophenone, an ethyl ester of a protected aminomalonic acid, and methyl isocyanate.
Development and Optimization of Synthetic Pathways to this compound
The synthesis of this compound is closely related to that of its structural analogue, ethyl loflazepate. The pathways generally involve building the benzodiazepine (B76468) skeleton first, followed by functionalization.
The synthesis of the this compound backbone mirrors the established route for ethyl loflazepate. lookchem.com The sequence is as follows:
Condensation: The process begins with the condensation of 2-amino-5-chloro-2'-fluorobenzophenone (I) with a protected amino acid derivative, such as monoethyl methoxycarbonyl aminomalonate (II). This reaction forms a new amide bond, yielding a crude intermediate product (III). lookchem.com
Deprotection: The resulting intermediate (III) is then deprotected to reveal a free amine. A common method involves using hydrobromic acid (HBr), which produces the free amine hydrobromide salt (IV). lookchem.com
Cyclization: The deprotected linear amine (IV) undergoes intramolecular cyclization to form the seven-membered 1,4-benzodiazepine (B1214927) ring. This step is typically performed in a mixture of acetic acid and sodium acetate, which facilitates the formation of the imine and the final ring structure, yielding the ethyl loflazepate core. lookchem.com
Carbamoylation: To convert the ethyl loflazepate structure to this compound, a final step is required to introduce the methylcarbamoyl group at the N-1 position of the benzodiazepine ring. This is achieved by reacting the N-1 nitrogen with a suitable electrophile, such as methyl isocyanate , under anhydrous conditions to prevent hydrolysis of the isocyanate.
The synthesis of benzodiazepines often requires catalysts to improve reaction rates and yields. While specific optimization data for this compound is not extensively published, general principles from related syntheses are applicable.
Catalysts for Cyclization: The intramolecular cyclization step can be facilitated by various acid catalysts. Studies on the synthesis of 1,5-benzodiazepines have shown that Lewis acids like indium trichloride (B1173362) (InCl₃), as well as catalysts like Fe(III)-NicTC@nSiO₂, can effectively promote the condensation and cyclization steps, often under mild conditions in solvents like ethanol (B145695) or even water. researchgate.netresearchgate.net Palladium-based catalysts, such as Pd/TiO₂, have also been used to efficiently synthesize 1,5-benzodiazepine derivatives through condensation reactions. biolmolchem.com
Reaction Conditions: Optimization often involves exploring different solvents, temperatures, and reaction times. For instance, microwave-assisted synthesis has been shown to produce better yields in shorter times for the preparation of 2-amino-5-chlorobenzophenone (B30270) derivatives compared to conventional heating methods. sciencemadness.org Furthermore, modern techniques like continuous flow hydrogenation can be used for chemoselective reductions of nitro groups in precursors, allowing for rapid and scalable synthesis. researchgate.net The carbamoylation step requires careful control of conditions, particularly the exclusion of water, to ensure high yield and prevent side reactions.
Table 1: Examples of Catalyst Systems in Benzodiazepine Synthesis
| Catalyst System | Reaction Type | Substrates | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| InCl₃ | Condensation/Cyclization | o-phenylenediamines and α,β-unsaturated aldehydes | Ethanol | Found to be the most effective Lewis acid among those tested for reaction rates and conversion. | researchgate.net |
| Fe(III)-NicTC@nSiO₂ | Tandem Synthesis | o-phenylenediamine (B120857), dimedone, aldehyde | Water | High yields at room temperature; catalyst is reusable. | researchgate.net |
| Pd/TiO₂ (anatase) | Condensation | 2-phenylenediamine and chalcones | Aqueous | High catalytic activity for rapid synthesis of 1,5-benzodiazepines. | biolmolchem.com |
| Sulfamic Acid | Condensation | o-phenylenediamine and α,β-unsaturated carbonyls | Solvent-free | Efficient catalyst with short reaction times (1.5-2h) and high yields (85-95%). | researchgate.net |
This compound possesses a chiral center at the C-3 position of the benzodiazepine ring. The development of stereoselective syntheses is crucial as different enantiomers can exhibit different biological activities.
Approaches to achieve stereoselectivity include:
Use of Chiral Building Blocks: One effective method is to start with an enantiopure amino acid derivative. For example, N-carboxyanhydrides (NCAs) derived from stereodefined amino acids can react with o-ketoanilines to form diazepinones without racemization, providing an atom-economical route to enantiopure benzodiazepines. researchgate.net
Stereoselective Reduction/Cyclization: A solid-phase synthesis approach has been reported for related benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones. In this method, a stereoselective reduction of an intermediate using triethylsilane, followed by cyclization, yielded the target compounds with full retention of the stereocenter's configuration. nih.gov
Asymmetric Catalysis: Rhodium-catalyzed asymmetric hydroamination of internal alkynes has been used to synthesize chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Such catalytic methods could potentially be adapted for the synthesis of the this compound scaffold.
Precursor Chemistry and Intermediate Compound Isolation and Characterization
The primary precursor for this compound is 2-amino-5-chloro-2'-fluorobenzophenone . This compound itself can be synthesized via several routes, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride or by the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) intermediate. patsnap.comwikipedia.org
Key intermediates in the synthesis of the this compound core include:
Linear Condensation Product (III): The product formed from the reaction of 2-amino-5-chloro-2'-fluorobenzophenone and the aminomalonate derivative.
Amine Hydrobromide (IV): The salt formed after the deprotection of intermediate (III) with HBr, poised for cyclization. lookchem.com
Ethyl Loflazepate Core: The cyclized 1,4-benzodiazepine formed before the final N-1 carbamoylation step.
The isolation and purification of these intermediates are typically achieved using standard laboratory techniques such as filtration, recrystallization (often from ethanol), and column chromatography. lookchem.com Characterization relies on a suite of analytical methods:
Thin-Layer Chromatography (TLC): To monitor reaction progress. sciencemadness.org
Infrared (IR) Spectroscopy: To identify key functional groups like carbonyls (C=O) and amines (N-H). sciencemadness.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. sciencemadness.orgtandfonline.com
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and final product. tandfonline.com
Elemental Analysis (CHN): To confirm the elemental composition. sciencemadness.org
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues are driven by the need to explore structure-activity relationships (SAR). nih.gov For this compound, derivatization can be envisioned at several positions on the benzodiazepine scaffold.
N-1 Position: The methylcarbamoyl group at N-1 is a key feature distinguishing this compound from ethyl loflazepate. This position can be readily modified by reacting the N-1 nitrogen of the ethyl loflazepate core with different electrophiles, such as various isocyanates or acyl chlorides, to generate a library of N-1 substituted analogues.
C-3 Ester Group: The ethyl ester at the C-3 position can be modified. For example, hydrolysis of the ester to the corresponding carboxylic acid would provide a handle for further derivatization, such as amidation to form new amide analogues.
Aromatic Rings: The substituents on the two aromatic rings (the chloro group on ring A and the fluoro group on ring C) can be varied. This requires starting the synthesis with differently substituted 2-aminobenzophenone precursors. researchgate.net The synthesis of various 2-aminobenzophenone derivatives is a well-established field, providing access to a wide range of precursors for creating diverse analogues. sciencemadness.orgchemicalbook.com
Ring Fusion: More complex analogues can be synthesized by fusing other heterocyclic rings to the benzodiazepine core, creating novel polycyclic systems such as pyrrolo nih.govresearchgate.netbenzodiazepines or triazolo-benzodiazepines. tandfonline.comnih.gov
These synthetic modifications allow for a systematic exploration of how different functional groups and structural features influence the molecule's properties.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | Ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate | C₂₀H₁₇ClFN₃O₄ |
| Ethyl loflazepate | Ethyl 7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | C₁₈H₁₄ClFN₂O₃ |
| 2-Amino-5-chloro-2'-fluorobenzophenone | (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone | C₁₃H₉ClFNO |
| Monoethyl methoxycarbonyl aminomalonate | 2-(Methoxycarbonylamino)malonic acid monoethyl ester | C₇H₁₁NO₅ |
| Methyl isocyanate | Methyl isocyanate | CH₃NCO |
| Indium trichloride | Indium(III) chloride | InCl₃ |
| Triethylsilane | Triethylsilane | C₆H₁₆Si |
| 2-Amino-5-chlorobenzophenone | (2-Amino-5-chlorophenyl)(phenyl)methanone | C₁₃H₁₀ClNO |
| p-Chloroaniline | 4-Chloroaniline | C₆H₆ClN |
| Benzoyl chloride | Benzoyl chloride | C₇H₅ClO |
Strategic Structural Modifications for Academic Exploration
The academic exploration of this compound's chemical space involves systematic modifications to its core structure. These alterations are designed to probe the steric and electronic requirements of its biological targets and to investigate how changes in its physicochemical properties influence its behavior. The primary sites for modification on the this compound molecule are the N-1 substituent, the C-3 carboxylate group, and the peripheral aromatic rings.
Research into the broader class of 1,4-benzodiazepines has established several key SAR principles that can be applied to the targeted derivatization of this compound. For instance, the nature of the substituent at the N-1 position is known to significantly influence activity. While this compound possesses a methylcarbamoyl group at this position, academic studies could involve the synthesis of analogues with a variety of other functionalities to explore the impact of steric bulk, hydrogen bonding capacity, and electronic effects.
The C-3 ethyl carboxylate is another critical locus for modification. Hydrolysis to the corresponding carboxylic acid, or conversion to various amides or other esters, can profoundly alter the molecule's polarity, metabolic stability, and interaction with target proteins. For example, replacing the ethyl group with larger or more complex alkyl or aryl groups can probe the dimensions of the binding pocket.
Modifications to the 5-phenyl ring and the fused benzene (B151609) ring are less common but can be undertaken to investigate the role of these aromatic systems in receptor binding. For instance, altering the position or nature of the halogen substituent on the 5-phenyl ring (from the 2-fluoro position) or on the fused benzene ring (from the 7-chloro position) could provide insights into the electronic and steric requirements for activity.
Below is a table of proposed derivatives of this compound designed for academic exploration, based on established SAR principles for 1,4-benzodiazepines.
| Derivative | Modification from this compound | Rationale for Academic Exploration |
| EC-Acid | Hydrolysis of the C-3 ethyl ester to a carboxylic acid. | To investigate the role of the ester in cell permeability and as a potential prodrug moiety. |
| EC-Amide | Conversion of the C-3 ethyl ester to a primary amide. | To alter hydrogen bonding potential and explore interactions with different receptor residues. |
| EC-N-Me | Replacement of the N-1 methylcarbamoyl group with a simple methyl group. | To assess the impact of the carbamoyl (B1232498) functionality on binding affinity and intrinsic activity. |
| EC-N-Cyclopropyl | Replacement of the N-1 methylcarbamoyl group with a cyclopropylmethyl group. | To explore the effect of a conformationally restricted, lipophilic substituent at the N-1 position. |
| EC-4'-Chloro | Replacement of the 2-fluoro substituent on the 5-phenyl ring with a 4-chloro substituent. | To study the influence of the electronic and steric properties of the 5-phenyl ring substituent on activity. |
These targeted modifications, when systematically synthesized and evaluated, can provide a detailed understanding of the structural features of this compound that are essential for its activity, guiding the future design of more selective and potent analogues.
Exploration of Novel Heterocyclic Incorporations
A prominent strategy in medicinal chemistry for the exploration of new chemical space and the development of compounds with novel pharmacological profiles is the fusion of additional heterocyclic rings onto an existing drug scaffold. drugbank.comresearchgate.netmdpi.com This approach has been widely applied to the benzodiazepine nucleus, leading to the discovery of potent and clinically significant compounds such as triazolam and alprazolam, which feature a fused triazole ring.
The this compound scaffold is a suitable candidate for the exploration of such heterocyclic fusions. The most common approach for the annulation of a new ring onto the 1,4-benzodiazepine core involves the use of the N-1 and C-2 positions of the diazepine ring. For instance, the reaction of a thionated benzodiazepine intermediate with a suitable difunctional reagent can lead to the formation of a fused five- or six-membered heterocycle.
The following table outlines proposed novel heterocyclic derivatives of this compound for academic investigation.
| Derivative | Fused Heterocyclic System | Potential Synthetic Precursor from this compound | Rationale for Exploration |
| EC-Triazolo | drugbank.comresearchgate.netlookchem.comTriazolo[4,3-a] drugbank.comlookchem.combenzodiazepine | An N-1-hydrazinyl derivative of the this compound core. | To explore the impact of a fused triazole ring on receptor subtype selectivity and metabolic stability. |
| EC-Oxadiazolo | drugbank.comresearchgate.netlookchem.comOxadiazolo[4,5-a] drugbank.comlookchem.combenzodiazepine | An N-1-hydroxyamidine derivative of the this compound core. | To investigate the bioisosteric replacement of the triazole ring with an oxadiazole and its effect on the pharmacological profile. |
| EC-Imidazo | Imidazo[1,2-a] drugbank.comlookchem.combenzodiazepine | An N-1-(2-aminoethyl) derivative of the this compound core. | To study the influence of a fused imidazole (B134444) ring, which can act as a hydrogen bond donor/acceptor, on biological activity. |
| EC-Thieno | Thieno[2,3-f] drugbank.comlookchem.combenzodiazepine | A derivative where a thiophene (B33073) ring is annulated to the 'f' face of the benzodiazepine. | To explore the consequences of extending the aromatic system and introducing a sulfur-containing heterocycle. |
The synthesis and pharmacological evaluation of these and other novel heterocyclic derivatives of this compound would represent a significant contribution to the understanding of the SAR of this important class of compounds and could lead to the identification of new molecular entities with unique and potentially valuable biological properties.
Molecular Pharmacological Investigations of Ethyl Carfluzepate
Ligand-Receptor Interaction Profiling
The interaction of ethyl carfluzepate with the GABA-A receptor is central to its mechanism of action. As a positive allosteric modulator, it enhances the effect of GABA, leading to increased neuronal inhibition. patsnap.comwikipedia.org
Binding Affinity Determination to GABA-A Receptor Subtypes (in vitro)
The GABA-A receptors are pentameric ligand-gated ion channels composed of various subunit combinations, with the most common in the central nervous system being assemblies of α, β, and γ subunits. guidetopharmacology.orgguidetopharmacology.org The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for different benzodiazepines. guidetopharmacology.org
Table 1: Binding Affinity of Selected Benzodiazepines at GABA-A Receptor Subtypes (Illustrative)
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Diazepam | α1β2γ2 | Data varies by study |
| α2β2γ2 | Data varies by study | |
| α3β2γ2 | Data varies by study | |
| α5β2γ2 | Data varies by study | |
| This compound | Various Subtypes | No specific data available |
This table is for illustrative purposes to show the type of data typically generated for benzodiazepines. Specific and reliable Ki values for Diazepam can be found in dedicated pharmacological databases and literature but are not the focus of this article.
Receptor Selectivity and Potency Evaluation in Recombinant Systems
The potency (EC50) and efficacy of a benzodiazepine (B76468) at different recombinant GABA-A receptor subtypes provide insight into its functional activity. These studies measure the concentration of the compound required to produce a half-maximal response and the maximum effect it can produce, respectively.
Similar to the binding affinity data, specific studies evaluating the potency and efficacy of this compound on various recombinant GABA-A receptor subtypes have not been identified in the reviewed literature. It is generally understood that as a benzodiazepine, this compound would enhance the GABA-induced chloride current, but the quantitative details of this potentiation across different receptor isoforms remain to be experimentally determined and published. patsnap.com
Allosteric Modulation Mechanisms at the Molecular Level
This compound, as a positive allosteric modulator, does not bind to the same site as GABA (the orthosteric site) but to a distinct site on the receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits. wikipedia.orgguidetopharmacology.org This binding induces a conformational change that ultimately enhances the receptor's function.
Investigation of Ion Channel Gating Dynamics (e.g., Chloride Ion Flux)
The primary function of the GABA-A receptor is to act as a chloride ion channel. wikipedia.org When GABA binds, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and reduced neuronal excitability. patsnap.comwikipedia.org Benzodiazepines enhance this process by increasing the frequency of channel opening, rather than the duration of each opening or the conductance of the channel. nih.govumich.edu
Direct experimental data from chloride flux assays specifically for this compound is not available in the reviewed sources. However, based on its classification as a benzodiazepine, it is expected to potentiate GABA-stimulated chloride influx. nih.govpatsnap.comnih.gov
Conformational Changes Induced by Ligand Binding
The binding of a benzodiazepine to the GABA-A receptor induces a conformational change that increases the receptor's affinity for GABA. wikipedia.org This allosteric mechanism means that benzodiazepines enhance the effect of the naturally present GABA, rather than directly activating the receptor themselves. wikipedia.org The binding locks the receptor in a conformation that makes it more receptive to GABA, thereby potentiating the inhibitory effect. wikipedia.org While this is the established mechanism for benzodiazepines, specific studies detailing the precise conformational changes induced by this compound have not been found.
Intracellular Signaling Pathways Associated with Receptor Activation (if applicable)
The action of this compound is primarily believed to be mediated directly through the allosteric modulation of the GABA-A receptor ion channel. The influx of chloride ions is a direct biophysical event that does not typically involve complex intracellular signaling cascades. The current body of research does not indicate that this compound's mechanism of action involves the activation of secondary intracellular signaling pathways.
Structure Activity Relationship Sar Studies of Ethyl Carfluzepate and Its Derivatives
Elucidation of Key Pharmacophoric Features for Receptor Interaction
The interaction of benzodiazepines with the GABA-A receptor is dictated by a well-defined pharmacophore model. This model outlines the essential structural components and their spatial arrangement required for high-affinity binding. While direct studies on ethyl carfluzepate are limited, the key pharmacophoric features can be inferred from its structure and the established models for other benzodiazepines. nih.govscispace.comnih.govbenthamdirect.com
The fundamental components of the benzodiazepine (B76468) pharmacophore include:
Aromatic/Heteroaromatic Ring (Ring A): In this compound, this is the chlorophenyl ring. An electron-withdrawing substituent at position 7, such as the chlorine atom in this compound, is crucial for high anxiolytic and anticonvulsant activity. chemisgroup.usslideshare.net This group is believed to interact with a lipophilic pocket in the receptor. chemisgroup.us
A Proton-Accepting Group (C2-Carbonyl): The carbonyl group at the C2 position of the diazepine (B8756704) ring is a key hydrogen bond acceptor. scispace.com Its removal leads to a significant decrease in activity. quora.com
A Seven-Membered Diazepine Ring (Ring B): The conformation of this ring is critical for proper orientation within the binding site. quora.com The C4-C5 imine double bond is essential for activity. quora.com
A Phenyl Ring at C5 (Ring C): In this compound, this is a 2-fluorophenyl group. An electronegative substituent at the 2' position of this ring, such as the fluorine atom, generally enhances activity. quora.comjournalcra.com This ring contributes to the lipophilic character of the molecule.
Substituent at N1: The N1 position can tolerate various substituents. In this compound, this is a methylcarbamoyl group. This group can influence the potency and pharmacokinetic properties of the molecule.
Substituent at C3: The C3 position can accommodate different groups that modulate activity. This compound possesses an ethyl carboxylate group at this position. The nature of the C3 substituent can affect the binding affinity and selectivity for different GABA-A receptor subtypes.
A unified pharmacophore model for the benzodiazepine binding site proposes the presence of hydrogen bond donor and acceptor sites, as well as several lipophilic pockets and regions of steric hindrance within the receptor that accommodate these key features of the ligand. scispace.comacs.org
Systematic Modification of the this compound Scaffold and its Impact on Activity
Systematic modifications of the 1,4-benzodiazepine (B1214927) scaffold have been extensively explored to understand their impact on biological activity. While specific studies on the systematic modification of this compound are not widely available, the following general principles derived from related benzodiazepines can be applied. chemisgroup.usjournalcra.comresearchgate.net
Table 1: Impact of Substitutions on the Benzodiazepine Scaffold on Biological Activity
| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |
| Ring A (Position 7) | Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) | Significantly increases anxiolytic and anticonvulsant activity. | chemisgroup.usslideshare.netjournalcra.comnih.gov |
| Electron-donating groups (e.g., -CH3, -OCH3) | Generally decreases activity. | journalcra.com | |
| Hydrogen | Low activity compared to halogenated derivatives. | chemisgroup.us | |
| Ring C (Position 2') | Electron-withdrawing groups (e.g., -F, -Cl) | Generally enhances activity. | quora.comjournalcra.com |
| No substituent | Often less potent than 2'-substituted analogs. | quora.com | |
| N-1 Position | Small alkyl groups (e.g., -CH3) | Generally well-tolerated and can increase lipophilicity. | journalcra.com |
| Bulky substituents | May decrease activity due to steric hindrance. | nih.gov | |
| Polar groups (e.g., -OH) | Can influence pharmacokinetic properties. | journalcra.com | |
| C-3 Position | Hydroxyl group (-OH) | Often leads to active metabolites with shorter half-lives. | chemisgroup.us |
| Carboxylate esters (as in this compound) | Can act as prodrugs, being hydrolyzed to the active 3-hydroxy metabolite. | chemisgroup.us | |
| No substituent | Activity is generally retained. | quora.com |
Substitution on Ring A: The presence of an electronegative group at position 7 is a hallmark of potent benzodiazepines. The chloro group in this compound fulfills this requirement, contributing significantly to its expected activity. chemisgroup.usnih.gov
Substitution on Ring C: The 2'-fluoro substituent on the C5-phenyl ring of this compound is also a favorable feature, as halogen substitution at this position generally increases potency. quora.comjournalcra.com
Substitution at the N-1 Position: The methylcarbamoyl group at the N-1 position of this compound is a less common substituent. The nature of the N-1 substituent can modulate the interaction with the receptor and affect the metabolic profile of the compound. journalcra.com
Substitution at the C-3 Position: The ethyl carboxylate group at the C-3 position is a key feature of this compound. Benzodiazepines with a C-3 carboxylate ester are often metabolized to their corresponding 3-hydroxy derivatives, which are also active. chemisgroup.us
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netnih.gov For benzodiazepines, QSAR models have been instrumental in understanding the structural requirements for binding to the GABA-A receptor and for predicting the activity of new derivatives. nih.govnih.govnih.gov
The development of predictive QSAR models for benzodiazepines typically involves several steps:
Data Set Selection: A series of benzodiazepine derivatives with known biological activities (e.g., binding affinities to the GABA-A receptor) is compiled. nih.govnih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and geometric properties. nih.govnih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netresearchgate.net More advanced non-linear methods like artificial neural networks (ANN) have also been employed. researchgate.net
A QSAR study on newly emerging benzodiazepines identified the positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group as influential factors for GABA-A receptor binding. nih.govresearchgate.net Another study highlighted the importance of the partition coefficient (logP), hydrophobic surface area, and polar surface area in defining the biological activity of designer benzodiazepines. mdpi.com
For a hypothetical QSAR model for this compound and its derivatives, relevant descriptors would likely include:
Electronic parameters: Charges on specific atoms (e.g., the C2-carbonyl oxygen, the N1 and N4 atoms), and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric parameters: Molecular volume, surface area, and specific substituent parameters like molar refractivity.
Hydrophobicity parameters: The logarithm of the partition coefficient (logP).
Topological indices: Descriptors that encode the connectivity of the molecule.
A crucial step in QSAR modeling is the statistical validation of the developed models to ensure their robustness and predictive power. nih.govmdpi.com This involves both internal and external validation techniques.
Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. The model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is predicted. A high cross-validated correlation coefficient (q² or r²cv) indicates good internal consistency. nih.govnih.gov
External Validation: The predictive ability of the QSAR model is assessed using an external test set of compounds that were not used in the model development. nih.govmdpi.com The correlation coefficient (R²pred) between the predicted and observed activities for the test set is a key metric for evaluating the model's predictive power. mdpi.com A QSAR model is generally considered acceptable if it has an r² value > 0.6 for the training set and an r² > 0.5 for the test set. nih.gov
Table 2: Common Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value | Reference |
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training data. | > 0.6 | nih.gov |
| Cross-validated Correlation Coefficient | q² or r²cv | Measures the internal predictive ability of the model. | > 0.5 | nih.gov |
| Predictive R-squared | R²pred | Measures the predictive ability of the model for an external test set. | > 0.5 | nih.govmdpi.com |
| Root Mean Square Error | RMSE | Represents the average deviation between predicted and observed values. | As low as possible | nih.gov |
Interpretation of the selected descriptors in a validated QSAR model provides insights into the structural features that are either favorable or detrimental to the biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule enhances its activity. Conversely, a negative coefficient would indicate that increased hydrophobicity in that region is unfavorable. nih.gov This information is invaluable for the rational design of new, more potent, and selective derivatives.
Computational Chemistry and Molecular Modeling of Ethyl Carfluzepate
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental computational method used to determine the energetically favorable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like ethyl carfluzepate, which possesses several rotatable bonds, understanding its conformational preferences is crucial as the biologically active conformation that binds to the target receptor is typically a low-energy state.
Molecular Docking Simulations with Target Receptors (e.g., GABA-A receptor)
Molecular docking is a computational technique that predicts the preferred orientation and binding mode of a ligand when it interacts with a target protein. nih.gov For this compound, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. wikipedia.org Benzodiazepines like this compound are known to bind to a specific allosteric site on the GABA-A receptor, located at the interface between an α and a γ subunit (typically α+/γ2−). wikipedia.orgresearchgate.netnih.gov Docking simulations place the this compound molecule into this binding pocket in various possible conformations and orientations and calculate the most stable binding pose. brieflands.com
Docking studies predict the specific binding mode, which details the precise orientation of the ligand and the key molecular interactions that stabilize the ligand-receptor complex. For benzodiazepines, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net Although specific docking studies for this compound are not detailed in the public domain, analysis of other benzodiazepines at the α1β3γ2 GABA-A receptor binding site provides a clear template for the expected interactions. nih.govcam.ac.uk The simulation would identify specific amino acid residues within the α and γ subunits that form critical contacts with the functional groups of this compound.
Table 2: Predicted Interaction Residues for this compound at the GABA-A Receptor Benzodiazepine (B76468) Site
| Subunit | Residue (Human α1/γ2) | Potential Interaction Type | Interacting Ligand Moiety |
|---|---|---|---|
| α1 | His101 | π-π Stacking | 7-chloro-phenyl ring |
| α1 | Tyr159 | Hydrophobic | 7-chloro-phenyl ring |
| α1 | Tyr209 | Hydrophobic/π-π Stacking | 2-fluorophenyl ring |
| α1 | Ser205 | Hydrogen Bond | Carbonyl oxygen |
| γ2 | Phe77 | π-π Stacking | Benzodiazepine ring system |
| γ2 | Met130 | Hydrophobic | Ethyl ester group |
Note: This table is predictive, based on known binding modes of classical benzodiazepines like diazepam at the α1/γ2 interface. nih.gov
A critical output of molecular docking is the scoring function, which estimates the binding affinity between the ligand and the protein. This score, often an approximation of the Gibbs free energy of binding (ΔG), helps to rank different ligands or different binding poses. nih.gov A more negative score typically indicates a more favorable binding interaction. The binding free energy is composed of enthalpic (ΔH) and entropic (TΔS) contributions. researchgate.net Enthalpy relates to the energy released from forming favorable interactions like hydrogen bonds and van der Waals contacts, while entropy relates to changes in the system's disorder, including the release of water molecules from the binding site. nih.govmdpi.com Advanced methods can calculate these thermodynamic parameters to provide a more complete picture of the binding event. researchgate.net
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. rowan.edu MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the flexibility of the ligand and receptor and the stability of their interactions. researchgate.net An MD simulation of the this compound-GABA-A receptor complex, initiated from a promising docking pose, would reveal the stability of the predicted interactions. It can show how the protein conformation adapts to the ligand, and how the ligand itself may adjust its conformation within the binding pocket over a period of nanoseconds to microseconds. kobe-u.ac.jp These simulations are crucial for validating docking results and understanding the allosteric mechanism by which ligand binding leads to a functional change in the receptor (i.e., modulation of the ion channel). nih.govresearchgate.net
Table 4: Typical Workflow of an MD Simulation for a Ligand-Receptor Complex
| Step | Description | Key Output |
|---|---|---|
| 1. System Setup | The docked ligand-receptor complex is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions. | A fully solvated and neutralized system ready for simulation. |
| 2. Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. | A low-energy starting structure. |
| 3. Equilibration | The system is gradually heated to the target temperature and equilibrated at constant pressure to achieve a stable state. | A stable system in terms of temperature, pressure, and density. |
| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data. | Atomic coordinates over time (trajectory). |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. dntb.gov.ua These methods provide a highly accurate description of electron distribution, which governs a molecule's reactivity and its ability to form specific non-covalent interactions. jmaterenvironsci.com For this compound, DFT calculations can determine properties such as the distribution of electrostatic potential on the molecular surface, which highlights electron-rich (negative) and electron-poor (positive) regions that are critical for electrostatic interactions with the receptor. dergipark.org.tr Other key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of chemical reactivity. dergipark.org.tr
Table 5: Key Electronic Properties from DFT Calculations and Their Significance
| Property | Description | Significance for Drug Action |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies positive and negative regions, predicting sites for electrostatic or hydrogen bonding interactions with the receptor. dergipark.org.tr |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons in a reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons in a reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. dergipark.org.tr |
Pharmacophore Modeling and Virtual Screening Applications for Analogues
Pharmacophore modeling is an abstract computational approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govd-nb.info A pharmacophore model for this compound would consist of features like hydrogen bond acceptors (e.g., carbonyl oxygens), hydrophobic regions (e.g., aromatic rings), and potentially a halogen bond donor (the chlorine atom). nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore model, and thus have a higher probability of binding to the same target receptor. nih.govresearchgate.net This is a powerful and efficient strategy for discovering novel chemical scaffolds that are structurally different from this compound but may possess similar or improved activity, serving as starting points for the development of new analogues. nih.govnih.gov
Table 6: Potential Pharmacophoric Features of this compound
| Feature Type | Corresponding Moiety in this compound | Role in Binding |
|---|---|---|
| Aromatic Ring | 7-chloro-phenyl ring | π-π stacking, hydrophobic interactions |
| Aromatic Ring | 2-fluorophenyl ring | Hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygens in the benzodiazepine ring and ester | Forming hydrogen bonds with receptor residues (e.g., Ser205) |
| Hydrogen Bond Donor | Amide N-H in the methylcarbamoyl group | Forming hydrogen bonds with receptor residues |
| Hydrophobic Feature | Ethyl group of the ester | Hydrophobic interactions |
Analytical Methodologies for Ethyl Carfluzepate Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a fundamental tool in the analysis of ethyl carfluzepate, allowing for the separation of the compound from impurities and its quantification. annexpublishers.comjistox.in Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely applied in forensic and clinical toxicology for the analysis of benzodiazepines. researchgate.netannexpublishers.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzodiazepines due to its efficiency and applicability to non-volatile and thermally sensitive compounds like this compound. researchgate.netannexpublishers.com This method is frequently used for the separation and quantification of benzodiazepines in various matrices, including pharmaceutical formulations and biological samples. researchgate.netannexpublishers.com
A typical HPLC analysis for benzodiazepines involves a reversed-phase column, often a C18 column, which separates compounds based on their hydrophobicity. annexpublishers.comnih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govfabad.org.tr The composition of the mobile phase can be adjusted to optimize the separation of the target analyte from other components in the sample. annexpublishers.com Detection is commonly achieved using a UV detector, as benzodiazepines possess chromophores that absorb light in the ultraviolet region. annexpublishers.comnih.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer. annexpublishers.com
Table 1: Representative HPLC Conditions for Benzodiazepine (B76468) Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) annexpublishers.com |
| Mobile Phase | Acetonitrile and/or Methanol mixed with an aqueous buffer (e.g., ammonium (B1175870) acetate) nih.govfabad.org.tr |
| Flow Rate | 1.0 - 1.5 mL/min annexpublishers.comfabad.org.tr |
| Detection | UV at 240-254 nm annexpublishers.com |
| Temperature | Ambient or controlled (e.g., 50 °C) annexpublishers.com |
This table presents typical conditions for the HPLC analysis of benzodiazepines. The optimal conditions for this compound may vary and require method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnih.gov It is a widely used method in forensic laboratories for the identification and quantification of a broad range of drugs, including benzodiazepines. annexpublishers.comnist.gov
In GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. nist.gov However, a significant challenge in the GC-MS analysis of many benzodiazepines is their thermal instability, which can lead to degradation in the hot injector port. nist.gov To address this, derivatization is often employed to convert the analytes into more volatile and thermally stable forms. nist.gov Following separation in the GC, the components are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov
Table 2: Typical GC-MS Parameters for Benzodiazepine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.25 µm) nist.gov |
| Carrier Gas | Helium nist.gov |
| Injector Temperature | 250-300 °C nist.govnih.gov |
| Oven Temperature Program | Ramped, e.g., from 60°C to 320°C nist.gov |
| Ionization Mode | Electron Ionization (EI) mostwiedzy.pl |
| MS Detector | Quadrupole or Triple Quadrupole nist.govnih.gov |
This table presents typical parameters for the GC-MS analysis of benzodiazepines. Specific conditions may need to be optimized for this compound, and derivatization might be necessary to prevent thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of benzodiazepines in biological samples due to its high sensitivity, specificity, and ability to analyze a wide range of compounds in a single run. waters.comlcms.czchromatographytoday.com This technique is particularly valuable in forensic toxicology and clinical research. lcms.czthermofisher.com
The LC-MS/MS workflow typically involves sample preparation, often using solid-phase extraction (SPE) to remove matrix interferences and concentrate the analytes. waters.comlcms.cz The prepared sample is then injected into the LC system for separation, similar to HPLC. The eluent from the LC column is introduced into the mass spectrometer, where the analytes are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion for the target analyte is selected, fragmented, and one or more product ions are monitored for quantification, providing a high degree of certainty in the identification. forensicresources.org
Table 3: General LC-MS/MS Method Parameters for Benzodiazepine Analysis
| Parameter | Typical Conditions |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) waters.comlcms.cz |
| LC Column | Reversed-phase C18 (e.g., CORTECS UPLC C18+) lcms.cz |
| Mobile Phase | A gradient of aqueous formic acid and acetonitrile lcms.cz |
| Ionization | Electrospray Ionization (ESI), positive mode forensicresources.org |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) forensicresources.org |
This table outlines general parameters for the LC-MS/MS analysis of benzodiazepines. The method requires careful optimization for each specific analyte, including this compound.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. While specific NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from related compounds. organicchemistrydata.org
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the ethyl group (a triplet and a quartet), the methyl group of the carbamoyl (B1232498) moiety (a singlet or doublet depending on coupling), and the aromatic protons on the benzodiazepine core and the fluorophenyl ring. The proton at the C3 position would likely appear as a singlet.
¹³C NMR: The carbon NMR spectrum would reveal signals for all the carbon atoms in the molecule, including the carbonyl carbons of the ester and amide, the carbons of the aromatic rings, and the aliphatic carbons of the ethyl and methyl groups. organicchemistrydata.org
2D NMR: Techniques like COSY and HSQC would be instrumental in confirming the connectivity between protons and carbons, providing unambiguous structural assignment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O stretch | ~1680 |
| Ester C=O stretch | ~1735-1750 |
| C=N stretch (imine) | ~1630 |
| Aromatic C=C stretch | ~1600, ~1475 |
| C-O stretch (ester) | ~1250-1300 |
| C-N stretch | ~1350-1450 |
| C-Cl stretch | ~700-800 |
| C-F stretch | ~1000-1400 |
This table presents predicted IR absorption bands based on the functional groups in this compound. Actual values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the qualitative and quantitative analysis of compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region. The benzodiazepine ring system and the substituted phenyl rings in this compound contain conjugated double bonds, making the compound suitable for UV-Vis analysis.
For a hypothetical analysis, a solution of this compound would be prepared in a suitable solvent, such as ethanol (B145695) or methanol, and the absorbance would be measured across the UV-Vis spectrum. The resulting spectrum would be expected to show characteristic peaks that can be used for identification and, with proper calibration, for quantitative determination.
Hypothetical UV-Vis Data for this compound
| Parameter | Expected Value |
| Solvent | Ethanol |
| λmax 1 (nm) | ~230 - 240 |
| λmax 2 (nm) | ~280 - 300 |
Note: This table presents expected values based on the general characteristics of the benzodiazepine class and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
The molecular formula of this compound is C₂₀H₁₇ClFN₃O₄, which corresponds to a molecular weight of approximately 417.82 g/mol . nih.govfda.govwikipedia.org High-resolution mass spectrometry would be able to confirm the elemental composition with high accuracy.
While a detailed experimental mass spectrum and a complete fragmentation pattern for this compound are not available in the public domain, general fragmentation pathways for benzodiazepines can be predicted. Upon ionization, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the various substituent groups and the benzodiazepine ring system.
Predicted Fragmentation Data for this compound
| Ion | Predicted m/z | Possible Fragment Lost |
| [M]⁺ | 417 | - |
| [M - C₂H₅O]⁺ | 372 | Ethoxy radical |
| [M - COOC₂H₅]⁺ | 344 | Ethyl carboxylate radical |
| [M - CONHCH₃]⁺ | 360 | Methylcarbamoyl radical |
| [M - C₇H₄ClF]⁺ | 288 | 4-Chloro-2-fluorobenzoyl cation |
Note: This table is based on general fragmentation principles for esters, amides, and aromatic compounds and is for illustrative purposes. Specific fragmentation would need to be confirmed by experimental data.
Chiral Resolution Techniques
This compound possesses a chiral center at the C3 position of the benzodiazepine ring, meaning it can exist as two enantiomers: (R)-ethyl carfluzepate and (S)-ethyl carfluzepate. fda.govwikipedia.org As enantiomers can exhibit different pharmacological activities, their separation and analysis are of significant importance. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the enantiomeric resolution of chiral pharmaceuticals like this compound.
The selection of the appropriate CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used for the resolution of benzodiazepine enantiomers. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
A typical chiral HPLC method for this compound would involve the following components:
Column: A chiral column, likely a polysaccharide-based CSP.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an additive like diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution.
Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance.
Hypothetical Chiral HPLC Method Parameters
| Parameter | Example Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Note: This table provides a hypothetical set of starting conditions for method development. The optimal conditions would need to be determined experimentally.
Metabolic Pathways and Biotransformation Studies in Vitro
Identification of Putative Enzymatic Biotransformation Pathways
The initial step in understanding a compound's metabolism is to identify the primary enzymatic reactions it undergoes. For benzodiazepines like ethyl carfluzepate, these transformations often involve Phase I and Phase II metabolic pathways.
Detailed research into the enzymatic pathways for this compound is not extensively documented in publicly accessible scientific literature. However, based on its structure as a benzodiazepine (B76468) derivative, several putative biotransformation pathways can be hypothesized. Benzodiazepines are typically metabolized through oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules such as glucuronic acid (Phase II reactions). The presence of an ethyl ester group in this compound suggests that hydrolysis by esterases would be a primary metabolic route. Additionally, the core benzodiazepine structure is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.
To experimentally identify these pathways, the compound would be incubated with various enzyme systems. For instance, incubation with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) would reveal CYP-mediated metabolism. Similarly, incubation with liver cytosol could indicate the involvement of other enzymes like sulfotransferases or N-acetyltransferases. The use of specific chemical inhibitors for different CYP isozymes can help pinpoint which specific enzymes are responsible for the metabolism.
In Vitro Metabolic Stability Assays (e.g., using liver microsomes or hepatocytes)
Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. Current time information in New York, NY, US. This is a key parameter in predicting a drug's half-life in the body. Current time information in New York, NY, US. These assays typically involve incubating the compound with either liver microsomes or hepatocytes and measuring the decrease in the concentration of the parent compound over time. Current time information in New York, NY, US.wikipedia.org
Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s. bioivt.com Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic processes. popline.org
In a typical assay, the test compound at a known concentration is added to a suspension of liver microsomes or hepatocytes, and the mixture is incubated at 37°C. popline.org Samples are taken at various time points and the reaction is stopped, usually by adding a cold organic solvent like acetonitrile (B52724). popline.org The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.org
The data from these experiments are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug. Current time information in New York, NY, US.
Table 1: Example Data from an In Vitro Metabolic Stability Assay
This table is for illustrative purposes only and does not represent actual data for this compound.
| Time (minutes) | Concentration of Compound X (µM) |
|---|---|
| 0 | 1.00 |
| 5 | 0.85 |
| 15 | 0.60 |
| 30 | 0.35 |
Characterization of Predicted Metabolites using Analytical Techniques (e.g., Mass Spectrometry)
Once metabolic breakdown is confirmed, the next step is to identify the chemical structures of the resulting metabolites. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) is the primary analytical tool for this purpose. nih.govmdpi.com
Following incubation of the parent compound with liver microsomes or hepatocytes, the samples are analyzed by LC-MS. The LC separates the various components of the mixture (parent drug and its metabolites), which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the exact mass of each metabolite. nih.gov
Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, a specific metabolite ion is selected and fragmented, and the masses of the resulting fragments are measured. By analyzing the fragmentation pattern, the structure of the metabolite can be deduced. mdpi.com For example, a loss of a specific mass might correspond to the cleavage of a particular functional group.
While specific metabolites of this compound have not been detailed in the available literature, studies on the structurally similar compound, ethyl loflazepate, have identified metabolites resulting from decarboxylation and hydroxylation. popline.orgnih.gov It is plausible that this compound would undergo similar biotransformations.
Table 2: Hypothetical Metabolites of this compound and Their Predicted Mass Spectrometric Data
This table is for illustrative purposes only and does not represent actual data for this compound.
| Putative Metabolite | Proposed Biotransformation | Predicted [M+H]⁺ (m/z) |
|---|---|---|
| Carfluzepate | Hydrolysis of ethyl ester | 388.07 |
| Hydroxy-ethyl carfluzepate | Hydroxylation | 434.08 |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Ethyl loflazepate |
| Glucuronic acid |
Theoretical and Preclinical Biological Applications Non Clinical
Utility of Ethyl Carfluzepate as a Pharmacological Research Tool
As a benzodiazepine (B76468), this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. ontosight.ainucleos.comgoogle.com This mechanism of action makes it a valuable tool for researchers investigating the central nervous system, particularly the intricacies of GABAergic neurotransmission. ontosight.aipatsnap.com Benzodiazepine derivatives are frequently used in research to explore the structure and function of GABA-A receptors. iiab.me For instance, related compounds have been used to determine the shape and function of these receptors, highlighting the role of molecules like this compound in fundamental neuroscience. iiab.me
The compound is sometimes sold for research purposes, allowing for its application in various experimental settings to probe the physiological and pathological roles of the GABA-A receptor system. wikipedia.org Its sedative and hypnotic properties, while clinically relevant, are also of interest in preclinical models to study states of arousal and consciousness. wikipedia.org
Contributions to Ligand Design and Medicinal Chemistry Programs
This compound's defined chemical structure serves as a scaffold and reference compound in medicinal chemistry and ligand design programs. wikipedia.org Its structure is particularly relevant in computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses and molecular docking simulations. cosector.comherts.ac.ukherts.ac.uk These in silico methods utilize the known structures and activities of compounds like this compound to predict the biological activity and receptor binding affinity of novel or uncharacterized molecules, including designer benzodiazepines. cosector.comherts.ac.ukherts.ac.uk
By analyzing its structure-activity relationships, researchers can gain insights into how specific chemical modifications influence a molecule's interaction with its target receptor. wikipedia.org For example, the structural similarity of this compound to ethyl loflazepate, differing by the absence of a methylcarbamoyl group, provides a basis for studying how small structural changes can alter pharmacological profiles. wikipedia.org This knowledge is instrumental in the rational design of new ligands with potentially improved selectivity and efficacy for specific GABA-A receptor subtypes. cosector.comherts.ac.uk
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | Ethyl 7-chloro-5-(2-fluorophenyl)-1-(methylcarbamoyl)-2-oxo-3H-1,4-benzodiazepine-3-carboxylate |
| CAS Number | 65400-85-3 |
| ChemBL ID | CHEMBL2106564 |
| UNII | 36M73UIK01 |
| Molecular Formula | C20H17ClFN3O4 |
Table 1: Chemical and database identifiers for this compound. wikipedia.orgontosight.ai
Insights into Receptor Biology and Neurotransmission Mechanisms
The study of this compound also contributes to understanding the diversity of benzodiazepine pharmacology, which arises from the heterogeneity of GABA-A receptor subunits. nih.gov The specific subunit composition (e.g., α1, α2, α3) of the receptor can alter its affinity and response to different benzodiazepines. nih.gov Furthermore, computational docking studies have used this compound to explore potential binding affinities at other receptors, such as opioid receptors. cosector.comherts.ac.uk While these interactions may be weak, they are crucial for understanding a ligand's complete receptor profile and potential off-target effects, thereby providing a deeper understanding of ligand-receptor biology. cosector.comherts.ac.uk
Applications in Cell-Based Assays for Mechanism Elucidation
While computational models provide valuable predictions, cell-based assays are essential for experimental validation and detailed mechanism elucidation. herts.ac.ukherts.ac.uk this compound is a useful compound for such in vitro studies. cosector.com Cell lines transfected to express specific subtypes of the GABA-A receptor are a critical tool. nih.govmeduniwien.ac.at These cellular models allow researchers to precisely measure the binding affinity (Ki) and functional efficacy (EC50) of this compound at different receptor configurations. cosector.commeduniwien.ac.at
Commonly used techniques include:
Radioligand Binding Assays: These assays use a radiolabeled ligand, such as [3H]flunitrazepam, to compete with this compound for binding to the receptor. meduniwien.ac.atnih.gov This allows for the determination of the compound's binding affinity and the number of binding sites (Bmax). nih.gov
Two-Electrode Voltage-Clamp: This electrophysiological technique, often performed in Xenopus oocytes expressing the target receptor, measures the ion flow (GABA-elicited currents) through the channel in the presence and absence of the compound. meduniwien.ac.at This provides direct evidence of the functional consequences of receptor modulation, such as potentiation or inhibition of the GABA response. meduniwien.ac.at
These cell-based assays are indispensable for confirming the findings of computational studies and for characterizing the precise pharmacological profile of this compound, contributing to a clearer understanding of its mechanism of action. cosector.comherts.ac.uk
| Research Application Area | Specific Use of this compound | Key Research Techniques |
|---|---|---|
| Pharmacological Research | Probing GABA-A receptor structure and function. | Preclinical behavioral models. |
| Medicinal Chemistry | Reference scaffold for designing new ligands. | QSAR, Molecular Docking. |
| Receptor Biology | Investigating allosteric modulation and neurotransmission. | Receptor subunit expression studies. |
| Mechanism Elucidation | Validating computational predictions and characterizing functional effects. | Radioligand binding assays, Voltage-clamp electrophysiology. |
Table 2: Summary of Theoretical and Preclinical Research Applications for this compound.
Future Research Directions and Unanswered Academic Questions
Exploration of Novel Mechanisms or Off-Target Interactions at the Molecular Level
The established mechanism of action for benzodiazepines like ethyl carfluzepate involves enhancing the effect of the neurotransmitter GABA at the GABA-A receptor. ontosight.aipatsnap.com However, the full spectrum of its molecular interactions is likely more complex. Future research should prioritize the exploration of novel mechanisms and potential off-target effects.
Studies on other benzodiazepines have suggested that their effects may not be exclusively mediated by GABA-A receptors. For instance, a potential role for opioid receptors in the anxiolytic effects of benzodiazepines has been postulated. herts.ac.uk Research involving diazepam has indicated that some of its effects might be sensitive to naltrexone, a preferential opioid receptor antagonist, suggesting a mechanism beyond GABAergic modulation. herts.ac.uk Docking studies have also been employed to investigate the interactions between designer benzodiazepines and opioid receptors, providing insight into possible multi-receptor activity. herts.ac.uk
Furthermore, research into ethyl loflazepate, a structurally similar compound, has reported its ability to activate the gustatory cortex, an effect not typically associated with classical benzodiazepine (B76468) action. preprints.org This raises questions about whether this compound might possess similar or other unforeseen physiological effects mediated by currently unknown molecular targets.
Future investigations could also focus on how the specific physicochemical properties of this compound influence its interaction with various biological molecules, which could lead to off-target toxicities or novel therapeutic actions. nih.gov Advanced computational and experimental techniques could be used to screen for interactions with a wide array of proteins and cellular pathways, moving beyond the well-established GABAergic system to uncover a more complete picture of its pharmacological profile. A particularly interesting avenue is the exploration of its interaction with the CD38 receptor, a ligand for which has been shown to have neuroprotective effects. googleapis.com
Development of Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of any compound requires robust analytical methods for its comprehensive profiling. For this compound, this includes the characterization of the parent compound, its metabolites, and their distribution and interaction within biological systems. Future research should focus on the development and application of advanced analytical techniques to achieve this.
High-performance liquid chromatography (HPLC)-based activity profiling has emerged as a powerful strategy for the rapid identification and characterization of bioactive compounds within complex mixtures. nih.govnih.gov This approach, which combines separation by HPLC with subsequent bioactivity screening of microfractions, could be adapted to identify and quantify the active metabolites of this compound and to study their specific activities at various receptor subtypes. nih.gov
Furthermore, a framework integrating multiple analytical techniques could provide a more complete profile. This could involve combining methods such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for identifying and quantifying the active ingredients, with spectroscopic techniques like attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) for structural information. researchgate.net The integration of principal component analysis (PCA) with these techniques can help identify which methods provide the most relevant data for classification and characterization. researchgate.net Such comprehensive profiling is not only crucial for understanding the compound's pharmacology but also for ensuring quality and authenticity in research and potential future applications.
Leveraging Machine Learning and Artificial Intelligence in Compound Design
The integration of machine learning (ML) and artificial intelligence (AI) offers transformative potential in pharmacology and medicinal chemistry. For a compound like this compound, these computational tools can be leveraged for several key research objectives.
AI and ML are also instrumental in refining compound design through Quantitative Structure-Activity Relationship (QSAR) studies. acs.org By analyzing the relationships between the chemical structures of a series of benzodiazepines and their biological activities, ML models can predict the activity of novel derivatives. acs.orgherts.ac.uk This predictive power allows for the in silico design of new compounds with potentially improved selectivity and efficacy, focusing synthetic efforts on the most promising candidates. Scaffold hopping exercises, guided by computational analysis, can explore new chemical spaces and identify structural modifications that might enhance biological activity. herts.ac.uk While ML has been used to predict benzodiazepine prescriptions based on electronic health records, its application in fundamental drug design and mechanism discovery holds significant academic promise. frontiersin.orgnih.govresearchgate.net
Synthesis of Highly Selective Molecular Probes and Activity-Based Profiling Tools
To dissect the specific physiological roles of the various GABA-A receptor subtypes modulated by this compound, the development of highly selective molecular tools is essential. Future research should focus on the synthesis of molecular probes and the application of activity-based profiling to map its precise interactions.
The GABA-A receptor family is highly heterogeneous, with different subunit combinations exhibiting distinct pharmacological properties and anatomical distributions. nih.gov For example, receptors containing the α5 subunit are enriched in the hippocampus and are a target of interest. acs.org Research has led to the synthesis of ligands with high affinity and selectivity for these α5-containing GABA-A receptors. acs.orgacs.org The development of similar selective probes, perhaps derived from the this compound scaffold, would be invaluable for clarifying the specific receptor subtypes it targets and the functional consequences of these interactions.
Activity-based protein profiling (ABPP) is another powerful technique that could be applied. ABPP utilizes reactive chemical probes to directly assess the functional state of enzymes and receptors in complex biological systems. While traditionally used for enzymes, the concept can be extended to receptor-ligand interactions. Developing activity-based probes related to this compound could help identify its binding sites and measure target engagement in native biological contexts. Combining these advanced chemical biology tools with HPLC-based activity profiling provides a robust platform for discovering new modulators and understanding their mechanisms. nih.govnih.gov The creation of new GABA-amides and other derivatives as molecular tools also continues to be a promising area for the functional analysis of GABA-A receptors. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
